molecular formula C11H13ClN2 B1524759 [4-(Pyrrol-1-YL)phenyl]methanamine hcl CAS No. 886457-43-8

[4-(Pyrrol-1-YL)phenyl]methanamine hcl

Cat. No. B1524759
CAS RN: 886457-43-8
M. Wt: 208.69 g/mol
InChI Key: FINGFRBGAKNYGM-UHFFFAOYSA-N
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Description

“[4-(Pyrrol-1-YL)phenyl]methanamine hcl” is a chemical compound with the CAS Number: 886457-43-8 . It has a molecular weight of 208.69 . The IUPAC name for this compound is [4- (1H-pyrrol-1-yl)phenyl]methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2.ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;/h1-8H,9,12H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 208.69 . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Molecular Scaffold Stabilization

A study by Bucci et al. (2018) highlights the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold designed to stabilize parallel turn conformations in peptides. This research demonstrates the utility of such scaffolds in bioorganic chemistry, particularly in influencing peptide structure and function (Bucci, Sabrina Giofrè, Clerici, Contini, Pinto, Erba, Soave, Pellegrino, Gelmi, 2018).

Catalytic Evaluation

Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their application in catalysis. They were used to create unsymmetrical NCN′ pincer palladacycles, which demonstrated good activity and selectivity in catalytic processes, suggesting applications in synthetic chemistry (Roffe, Tizzard, Coles, Cox, Spencer, 2016).

Hydrogen Bonding and Supramolecular Chemistry

Akerman and Chiazzari (2014) explored the complementary hydrogen bonding of bidentate pyrrolide-imine Schiff base ligands, contributing to our understanding of supramolecular chemistry and the design of new molecular recognition systems (Akerman, Victoria A. Chiazzari, 2014).

Anticancer Activity

Mbugua et al. (2020) reported the synthesis of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including pyrrole derivatives, and investigated their anticancer activity. This study contributes to the field of medicinal chemistry by offering insights into the development of new cancer therapies (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, Onani, 2020).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “[4-(Pyrrol-1-YL)phenyl]methanamine hcl” can provide information about its safety and hazards . It’s always important to handle chemical substances with appropriate safety measures.

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;/h1-8H,9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINGFRBGAKNYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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